molecular formula C47H86NO8P B12410671 [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12410671
M. Wt: 829.2 g/mol
InChI Key: LGPGBPOGXNRFFI-XQEWOMBFSA-N
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Description

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound It is a deuterated derivative of a phospholipid, which is a class of lipids that are a major component of all cell membranes The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and multiple unsaturated fatty acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps:

    Esterification: The formation of ester bonds between the glycerol backbone and the fatty acid chains is carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Phosphorylation: The attachment of the phosphate group is achieved using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite reagents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of epoxides or peroxides.

    Reduction: Reduction reactions can target the double bonds in the fatty acid chains, converting them to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the exchange of the trimethylazaniumyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Epoxides, peroxides, and hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Phosphatidyl derivatives with different head groups.

Scientific Research Applications

Chemistry

The compound is used as a model system to study the behavior of deuterated lipids in various chemical environments. It helps in understanding the effects of deuteration on lipid properties and interactions.

Biology

In biological research, the compound is employed to investigate the role of deuterated lipids in cell membranes. It is used in studies related to membrane fluidity, lipid-protein interactions, and membrane dynamics.

Medicine

The compound has potential applications in medical research, particularly in the development of deuterated drugs. Deuteration can enhance the metabolic stability and efficacy of pharmaceuticals.

Industry

In the industrial sector, the compound is used in the formulation of specialized lipid-based products, such as liposomes and nanocarriers for drug delivery.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes. The deuterium atoms influence the physical properties of the lipid bilayer, such as fluidity and permeability. This, in turn, affects the function of membrane-associated proteins and signaling pathways. The trimethylazaniumyl group interacts with anionic sites on proteins and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
  • [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(dimethylazaniumyl)ethyl phosphate
  • [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(ethylazaniumyl)ethyl phosphate

Uniqueness

The uniqueness of this compound lies in its specific combination of deuterium atoms and the trimethylazaniumyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and unique interactions with biomolecules, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C47H86NO8P

Molecular Weight

829.2 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D

InChI Key

LGPGBPOGXNRFFI-XQEWOMBFSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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